An In-depth Technical Guide to the Physical and Chemical Properties of 1-Ethyl-1,4-cyclohexadiene
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Ethyl-1,4-cyclohexadiene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Ethyl-1,4-cyclohexadiene, a cyclic olefin of interest in organic synthesis and materials science. This document details its key physical constants, chemical reactivity, and provides illustrative experimental protocols for its synthesis and characteristic reactions.
Physical and Chemical Properties
1-Ethyl-1,4-cyclohexadiene is a colorless liquid with a characteristic strong odor.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for experimental design and safety considerations.
Table 1: General and Physical Properties of 1-Ethyl-1,4-cyclohexadiene
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂ | [1][2] |
| Molecular Weight | 108.184 g/mol | [1][2] |
| CAS Number | 19841-74-8 | [1][2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 137.5 °C at 760 mmHg | [1] |
| Density | 0.841 g/cm³ | [1] |
| Refractive Index | 1.474 | [1] |
| Flash Point | 19 °C | [1] |
| Vapor Pressure | 8.71 mmHg at 25 °C | [1] |
Table 2: Chromatographic and Spectroscopic Data
| Data Type | Information |
| LogP | 2.67280 |
| Kovats Retention Index | Standard non-polar: 900, 910 |
| ¹H NMR Spectroscopy | Spectral data available in various databases. |
| ¹³C NMR Spectroscopy | Spectral data available in various databases. |
| Mass Spectrometry | Electron ionization mass spectra are available, showing characteristic fragmentation patterns. |
| Infrared Spectroscopy | Vapor phase IR spectra are available for functional group analysis. |
Synthesis of 1-Ethyl-1,4-cyclohexadiene
The most common and effective method for the synthesis of 1-Ethyl-1,4-cyclohexadiene is the Birch reduction of ethylbenzene (B125841). This reaction involves the partial reduction of the aromatic ring using an alkali metal dissolved in liquid ammonia (B1221849) with a proton source.
Experimental Protocol: Birch Reduction of Ethylbenzene
Objective: To synthesize 1-Ethyl-1,4-cyclohexadiene from ethylbenzene.
Materials:
-
Ethylbenzene
-
Liquid ammonia
-
Sodium metal
-
Anhydrous ethanol (B145695)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Dry ice/acetone condenser
-
Dropping funnel
-
Mechanical stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a dropping funnel, and a mechanical stirrer. Ensure all glassware is thoroughly dried.
-
Cool the flask to -78 °C using a dry ice/acetone bath and condense approximately 200 mL of liquid ammonia into the flask.
-
With vigorous stirring, carefully add small pieces of sodium metal (approximately 6.9 g, 0.3 mol) to the liquid ammonia until a persistent deep blue color is observed, indicating the formation of solvated electrons.
-
Prepare a solution of ethylbenzene (10.6 g, 0.1 mol) in 50 mL of anhydrous ethanol.
-
Add the ethylbenzene solution dropwise from the dropping funnel to the sodium-ammonia solution over 30 minutes. Maintain the blue color throughout the addition.
-
After the addition is complete, allow the reaction to stir for an additional 2 hours.
-
Quench the reaction by the slow, careful addition of saturated aqueous ammonium chloride solution until the blue color disappears.
-
Allow the ammonia to evaporate under a fume hood.
-
To the remaining residue, add 100 mL of diethyl ether and 100 mL of water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by fractional distillation to yield pure 1-Ethyl-1,4-cyclohexadiene.
Caption: Workflow for the synthesis of 1-Ethyl-1,4-cyclohexadiene via Birch reduction.
Chemical Reactivity
1-Ethyl-1,4-cyclohexadiene exhibits reactivity characteristic of a non-conjugated diene. Key reactions include aromatization, addition reactions to the double bonds, and isomerization.
Aromatization
1-Ethyl-1,4-cyclohexadiene can be readily aromatized to ethylbenzene, driven by the thermodynamic stability of the aromatic ring. This can be achieved using various oxidizing agents or through catalytic dehydrogenation.
Experimental Protocol: Aromatization with DDQ
Objective: To convert 1-Ethyl-1,4-cyclohexadiene to ethylbenzene.
Materials:
-
1-Ethyl-1,4-cyclohexadiene
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 1-Ethyl-1,4-cyclohexadiene (1.08 g, 10 mmol) in 50 mL of dry DCM in a round-bottom flask.
-
Add DDQ (2.5 g, 11 mmol) to the solution in one portion.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated hydroquinone.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution (3 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield ethylbenzene.
Caption: Aromatization of 1-Ethyl-1,4-cyclohexadiene to ethylbenzene.
Ozonolysis
Ozonolysis of 1-Ethyl-1,4-cyclohexadiene cleaves both double bonds, leading to the formation of carbonyl compounds. The products formed depend on the workup conditions (reductive or oxidative). This reaction can be a useful synthetic tool for generating functionalized linear molecules from a cyclic precursor.
General Reaction Scheme: Ozonolysis of 1-Ethyl-1,4-cyclohexadiene followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) would be expected to yield propanal and 3-oxopentanal.
Caption: Ozonolysis of 1-Ethyl-1,4-cyclohexadiene.
Safety and Handling
1-Ethyl-1,4-cyclohexadiene is a flammable liquid and should be handled with appropriate safety precautions. Use in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. Keep away from heat, sparks, and open flames. Store in a tightly sealed container in a cool, dry place.
Conclusion
1-Ethyl-1,4-cyclohexadiene is a versatile cyclic diene with well-defined physical properties. Its synthesis via the Birch reduction of ethylbenzene is a robust and scalable method. The reactivity of its double bonds allows for a variety of chemical transformations, making it a useful intermediate in organic synthesis. The experimental protocols and data presented in this guide are intended to facilitate its use in research and development.


